molecular formula C14H10N2O2 B13123865 1,7-Diaminoanthracene-9,10-dione CAS No. 3927-72-8

1,7-Diaminoanthracene-9,10-dione

Cat. No.: B13123865
CAS No.: 3927-72-8
M. Wt: 238.24 g/mol
InChI Key: YNGOIPAYCAIZAS-UHFFFAOYSA-N
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Description

1,7-Diaminoanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two amino groups at the 1 and 7 positions and two carbonyl groups at the 9 and 10 positions on the anthracene ring. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-diaminoanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene in concentrated sulfuric acid, followed by reduction with sodium sulfide to yield the diamino derivative . Another approach involves the use of nitrobenzene as a solvent and a catalyst such as copper or copper sulfate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Diaminoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenediones, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals .

Scientific Research Applications

1,7-Diaminoanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-diaminoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, the compound can act as an electron donor or acceptor, making it valuable in redox reactions and as a sensor for detecting metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diaminoanthracene-9,10-dione
  • 2,6-Diaminoanthracene-9,10-dione
  • 1,2-Diaminoanthracene-9,10-dione

Comparison

1,7-Diaminoanthracene-9,10-dione is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 1,4-diaminoanthracene-9,10-dione, which is more commonly used in dye synthesis, this compound has shown greater potential in medicinal chemistry due to its enhanced ability to interact with biological targets .

Properties

CAS No.

3927-72-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1,7-diaminoanthracene-9,10-dione

InChI

InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,15-16H2

InChI Key

YNGOIPAYCAIZAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)N

Origin of Product

United States

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